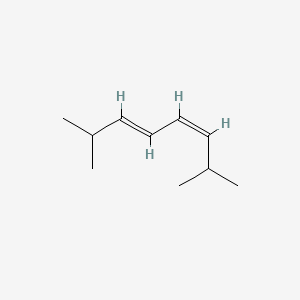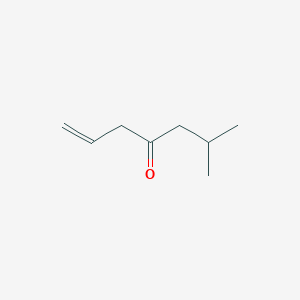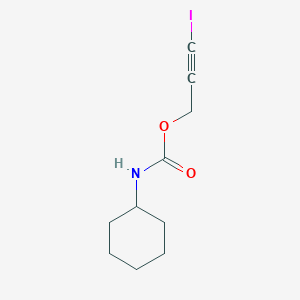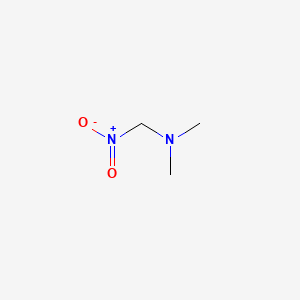
Methanamine, N,N-dimethyl-1-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanamine, N,N-dimethyl-1-nitro- is an organic compound with the molecular formula C₃H₈N₂O₂ and a molecular weight of 104.1078 g/mol . It is characterized by the presence of a nitro group (-NO₂) attached to a methanamine structure, where the nitrogen atom is bonded to two methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N,N-dimethyl-1-nitro- typically involves the nitration of N,N-dimethylmethanamine. This process can be carried out using a nitrating agent such as nitric acid (HNO₃) in the presence of a suitable solvent. The reaction conditions often require controlled temperatures to ensure the selective formation of the nitro compound .
Industrial Production Methods
Industrial production methods for Methanamine, N,N-dimethyl-1-nitro- may involve continuous flow processes where the nitration reaction is carried out in a controlled environment to maximize yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methanamine, N,N-dimethyl-1-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso compounds or other nitrogen oxides.
Reduction: Formation of N,N-dimethylmethanamine.
Substitution: Formation of various substituted methanamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methanamine, N,N-dimethyl-1-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methanamine, N,N-dimethyl-1-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition or activation .
Comparación Con Compuestos Similares
Similar Compounds
Methanamine, N-methyl-N-nitro-: Similar structure but with one less methyl group.
Methanamine, 1,1-dimethoxy-N,N-dimethyl-: Contains methoxy groups instead of a nitro group.
N,N-dimethyl-1-(4-nitrophenyl)methanamine: Contains a phenyl group attached to the methanamine structure.
Uniqueness
Methanamine, N,N-dimethyl-1-nitro- is unique due to its specific combination of a nitro group and a dimethylmethanamine structure.
Propiedades
Número CAS |
53915-73-4 |
|---|---|
Fórmula molecular |
C3H8N2O2 |
Peso molecular |
104.11 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-nitromethanamine |
InChI |
InChI=1S/C3H8N2O2/c1-4(2)3-5(6)7/h3H2,1-2H3 |
Clave InChI |
ULKKJABSEJBPSO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




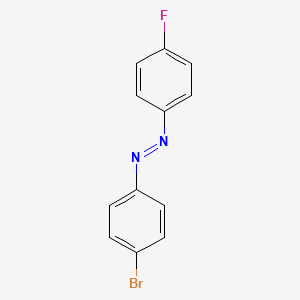
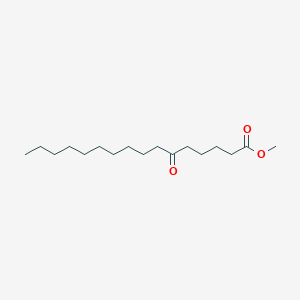
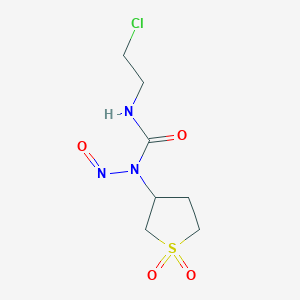
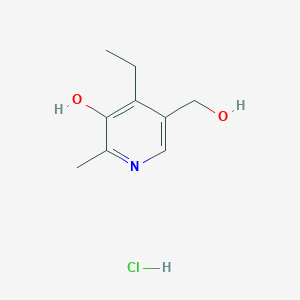
![Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate](/img/structure/B14641760.png)
![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)
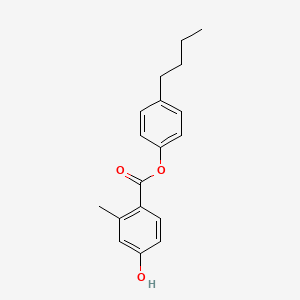
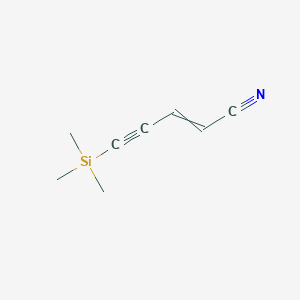
![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)
